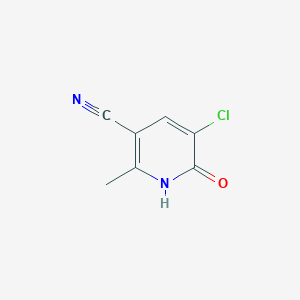

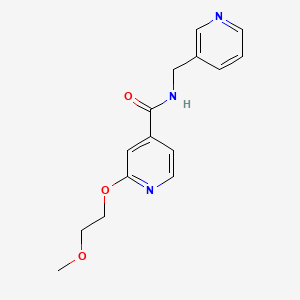

![molecular formula C19H23N5O3 B2687840 N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide CAS No. 860787-46-8](/img/structure/B2687840.png)

N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide” is a compound with the CAS Number: 860787-46-8 . It has a molecular weight of 369.42 . The IUPAC name for this compound is N’-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The InChI Code for this compound is 1S/C19H23N5O3/c1-11-12(2)21-17-10-15(4-5-16(17)20-11)19(27)23-22-18(26)14-6-8-24(9-7-14)13(3)25/h4-5,10,14H,6-9H2,1-3H3,(H,22,26)(H,23,27) .Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of functionalized quinoxaline derivatives, highlighting their potential in developing antimicrobial agents. For instance, Hassanin et al. (2007) explored the synthesis of triazolo[4,3-a]quinoline derivatives, showcasing their antimicrobial activity against various bacterial strains, indicating a broad interest in quinoxaline compounds for therapeutic use (Hassanin et al., 2007). Similarly, Geies et al. (1998) synthesized new pyrrolylthieno[2,3-b]-quinoline derivatives, also evaluating their antibacterial and antifungal activities, further supporting the antimicrobial potential of quinoxaline derivatives (Geies et al., 1998).

Neuroprotective Applications

Compounds structurally related to quinoxalines have been studied for neuroprotective properties. For example, Sheardown et al. (1990) reported on 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, demonstrating potent neuroprotective effects against cerebral ischemia (Sheardown et al., 1990).

Structural and Conformational Studies

The importance of structural and stereochemical considerations in the synthesis and application of quinoxaline derivatives is highlighted in research by Munir et al. (2021), which explores the synthesis of N-acylhydrazones and their conformational characterization. This work emphasizes the role of structural dynamics in the chemical behavior and potential applications of quinoxaline derivatives (Munir et al., 2021).

Antihistaminic Potential

The synthesis of phenylpyrazolo benzimidazolo quinoxaline derivatives by Sridevi et al. (2010) investigated their antihistaminic activity, showcasing the therapeutic potential of quinoxaline derivatives in allergy treatment (Sridevi et al., 2010).

DNA Interaction Studies

Research on benzimidazo[1,2-a]quinolines substituted with piperidine, as studied by Perin et al. (2011), highlights the development of fluorescent probes for DNA detection. This underscores the utility of quinoxaline derivatives in biochemical research and molecular diagnostics (Perin et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

N'-(1-acetylpiperidine-4-carbonyl)-2,3-dimethylquinoxaline-6-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-11-12(2)21-17-10-15(4-5-16(17)20-11)19(27)23-22-18(26)14-6-8-24(9-7-14)13(3)25/h4-5,10,14H,6-9H2,1-3H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXESHGOBPDYGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NNC(=O)C3CCN(CC3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

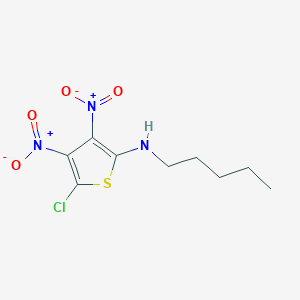

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2687759.png)

methanamine](/img/structure/B2687764.png)

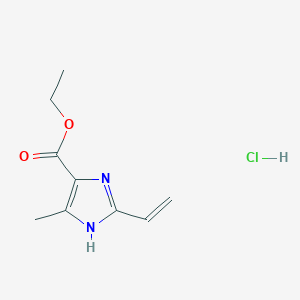

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride](/img/structure/B2687765.png)

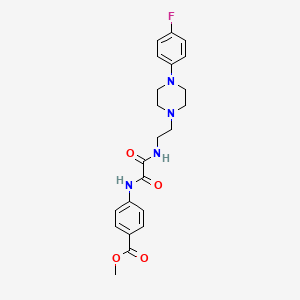

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687766.png)

![4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B2687768.png)

![N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2687769.png)

![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2687782.png)